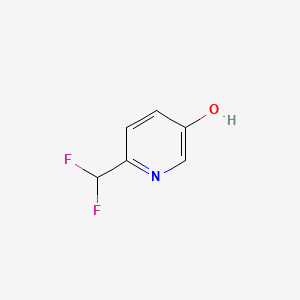

6-(Difluoromethyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)5-2-1-4(10)3-9-5/h1-3,6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREKSJPPDMXUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719127 | |

| Record name | 6-(Difluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256791-37-3 | |

| Record name | 6-(Difluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 6-(Difluoromethyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of predicted and publicly available data for 6-(Difluoromethyl)pyridin-3-ol. Specific experimental data for this compound is limited. The experimental protocols described are general methods and may require optimization for this specific substance.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a difluoromethyl group can significantly modulate the physicochemical properties of a molecule, influencing its metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides an overview of the known and predicted physicochemical properties of this compound, along with general experimental protocols for their determination.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes available predicted values.

| Property | Value | Source | Notes |

| Molecular Formula | C₆H₅F₂NO | PubChem | - |

| Molecular Weight | 145.11 g/mol | PubChem | - |

| XlogP | 1.2 | PubChem | Predicted |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| pKa | Data not available | - | The pyridinol moiety suggests both acidic and basic character. |

| Aqueous Solubility | Data not available | - | - |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are general, standard procedures for determining key physicochemical properties of organic compounds.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[1][2]

-

The capillary tube is placed in the heating block of the melting point apparatus.[1]

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute).

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.[1] A narrow melting range typically indicates a pure compound.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property.

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[3][4][5]

-

The test tube is attached to a thermometer and heated in a Thiele tube.[4]

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[3][4]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values. For a pyridinol, both acidic and basic pKa values may be determined.

Method: Potentiometric Titration

-

A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) of known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[6][7]

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

Method: UV-Vis Spectroscopy

-

The UV-Vis spectrum of the compound is recorded in a series of buffers with different known pH values.

-

The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is monitored.

-

A plot of absorbance versus pH will yield a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.[8]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable method.[9]

Procedure (Shake-Flask Method):

-

A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water), which have been pre-saturated with each other.[10]

-

The solution is added to a flask containing the other solvent.

-

The flask is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[11]

-

The two phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[11]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]

-

LogP is the logarithm of this ratio.[12]

Determination of Aqueous Solubility

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the compound in the clear filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.[13]

Safety and Handling

Visualization

Experimental Workflow for logP Determination

The following diagram illustrates the general workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination by the shake-flask method.

References

- 1. byjus.com [byjus.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. byjus.com [byjus.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. store.astm.org [store.astm.org]

- 14. kishida.co.jp [kishida.co.jp]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

An In-depth Technical Guide to 6-(Difluoromethyl)pyridin-3-ol

CAS Number: 1256791-37-3

This technical guide provides a comprehensive overview of 6-(difluoromethyl)pyridin-3-ol, a fluorinated pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of public data for this specific compound, this guide also includes representative experimental protocols and contextual biological information based on structurally related molecules.

I. Chemical Identity and Suppliers

This compound is a heterocyclic compound featuring a pyridine ring substituted with a difluoromethyl group at the 6-position and a hydroxyl group at the 3-position.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| AOBChem | --INVALID-LINK-- | Offers the compound in various quantities.[1] |

| Ambeed | --INVALID-LINK-- | Lists the compound as a building block. |

| BLD Pharmatech | --INVALID-LINK-- | Provides the compound for research purposes.[2] |

| ChemUniverse | --INVALID-LINK-- | Available for quotation. |

| MySkinRecipes | --INVALID-LINK-- | Lists the compound with 95% purity.[3] |

| ChemicalBook | --INVALID-LINK-- | Lists various suppliers.[4] |

II. Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO | PubChem[5] |

| Molecular Weight | 145.11 g/mol | PubChem[5] |

| Monoisotopic Mass | 145.03392 Da | PubChemLite[6] |

| XlogP (predicted) | 1.2 | PubChemLite[6] |

| Predicted Collision Cross Section ([M+H]⁺) | 123.1 Ų | PubChemLite[6] |

| Predicted Collision Cross Section ([M-H]⁻) | 121.9 Ų | PubChemLite[6] |

Note: The data in this table, unless otherwise specified, are based on computational predictions and have not been experimentally verified.

III. Representative Experimental Protocol: Synthesis of N-Difluoromethyl-2-pyridones

A specific experimental protocol for the synthesis of this compound is not publicly available. However, the following is a representative procedure for the synthesis of N-difluoromethyl-2-pyridones from pyridines, which illustrates a general method for introducing a difluoromethyl group to a pyridine ring system. This method may be adaptable for the synthesis of the target compound with appropriate modifications.[7][8][9]

General Procedure for the N-difluoromethylation of Pyridines: [7][10]

This synthesis involves a two-step process: N-alkylation with ethyl bromodifluoroacetate followed by in situ hydrolysis and decarboxylation.[7]

-

N-Alkylation: To a solution of the starting pyridine derivative in a suitable aprotic solvent (e.g., acetonitrile), ethyl bromodifluoroacetate is added. The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours to facilitate the formation of the N-alkoxycarbonyl-difluoromethylpyridinium intermediate.

-

Hydrolysis and Decarboxylation: Upon completion of the N-alkylation step, water is added to the reaction mixture to induce hydrolysis of the ester and subsequent decarboxylation, yielding the N-difluoromethylated pyridine product. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Disclaimer: This is a general procedure for a related class of compounds and may require significant optimization for the synthesis of this compound. Researchers should exercise caution and perform small-scale trials.

IV. Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the difluoromethyl group is a recognized bioisostere of hydroxyl, thiol, and amine moieties, capable of participating in hydrogen bonding.[11] The introduction of a difluoromethyl group into bioactive molecules can enhance properties such as lipophilicity, metabolic stability, and target binding affinity.[12][13]

Difluoromethylated pyridine derivatives are of significant interest in medicinal and agricultural chemistry.[14] For instance, various difluoromethylated compounds have shown promise as anti-inflammatory agents and enzyme inhibitors.[11] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

V. Visualizations

The following diagrams illustrate a conceptual synthetic workflow and a potential application in a drug discovery context.

Caption: A generalized workflow for the synthesis of a difluoromethylated pyridinol.

Caption: A conceptual workflow for SAR studies using this compound as a starting point.

References

- 1. aobchem.com [aobchem.com]

- 2. BLD Pharmatech Ltd | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound [myskinrecipes.com]

- 4. 1256791-37-3 CAS Manufactory [m.chemicalbook.com]

- 5. PubChemLite - this compound (C6H5F2NO) [pubchemlite.lcsb.uni.lu]

- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 13. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Characterization of 6-(Difluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 6-(Difluoromethyl)pyridin-3-ol, providing essential information for its identification in mass spectrometric analyses.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.04120 |

| [M+Na]⁺ | 168.02314 |

| [M-H]⁻ | 144.02664 |

| [M+NH₄]⁺ | 163.06774 |

| [M+K]⁺ | 183.99708 |

| [M+H-H₂O]⁺ | 128.03118 |

| [M+HCOO]⁻ | 190.03212 |

| [M+CH₃COO]⁻ | 204.04777 |

| [M]⁺ | 145.03337 |

| [M]⁻ | 145.03447 |

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

-

Data Processing: Process the data similarly to ¹H NMR spectra. The chemical shifts are referenced to the deuterated solvent peaks.

¹⁹F NMR Spectroscopy Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can often be used for ¹⁹F NMR.

-

Instrumentation: An NMR spectrometer equipped with a fluorine-capable probe is required.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. As ¹⁹F is a high-abundance, high-sensitivity nucleus, fewer scans are typically needed compared to ¹³C NMR.

-

Data Processing: Process the data as with other NMR experiments. An external reference standard such as CFCl₃ is often used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-N, C-F bonds).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed chemical formula to confirm the elemental composition.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a novel chemical entity like this compound.

Caption: A flowchart illustrating the general process from chemical synthesis to final characterization.

References

Potential Therapeutic Targets of 6-(Difluoromethyl)pyridin-3-ol: A Technical Guide

Disclaimer: This document provides a comprehensive overview of potential therapeutic targets and research strategies for 6-(difluoromethyl)pyridin-3-ol. It is important to note that, as of the date of this publication, there is a lack of publicly available scientific literature specifically detailing the biological activities and molecular targets of this particular compound. The information presented herein is therefore based on an analysis of structurally related fluorinated pyridine derivatives and general principles of drug discovery. The proposed targets and experimental plans are hypothetical and intended to guide future research endeavors.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] The difluoromethyl group (CHF2), in particular, is a valuable substituent that can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding.

This compound combines the recognized pharmacophore of a pyridine ring with a difluoromethyl group and a hydroxyl group, suggesting a high potential for biological activity. This guide explores potential therapeutic targets for this compound based on the known activities of analogous structures and outlines a systematic approach for target identification and validation.

Potential Therapeutic Target Classes

Based on the extensive literature on bioactive pyridine derivatives, this compound could potentially interact with a variety of biological targets. The following classes of proteins are proposed as primary areas of investigation.

Kinases

Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently implicated in diseases such as cancer and inflammation. Numerous pyridine-containing compounds have been developed as kinase inhibitors.[4][5]

-

Potential Relevance: The pyridine core of this compound could serve as a scaffold for binding to the ATP-binding pocket of various kinases. The difluoromethyl and hydroxyl groups could form key hydrogen bond interactions with hinge region residues, a common feature of kinase inhibitors.

-

Examples of Kinase Targets for Pyridine Derivatives:

Enzymes Involved in Metabolism

Fluorinated compounds are known to act as inhibitors of various enzymes. The structural similarity of the pyridin-3-ol moiety to natural cofactors or substrates could lead to interactions with metabolic enzymes.

-

Potential Relevance: Pyridine nucleotides such as NAD(P)+ are essential coenzymes in numerous metabolic pathways.[9] Compounds that interfere with the synthesis or function of these nucleotides can have profound biological effects.

-

Examples of Metabolic Enzyme Targets:

-

Thymidylate Synthase (TS): A key enzyme in DNA synthesis, inhibited by the fluorinated pyrimidine 5-fluorouracil.[10][11] While structurally distinct, the general principle of fluorinated heterocycles targeting nucleotide synthesis pathways is well-established.

-

Cystathionine β-synthase (CBS): An enzyme involved in hydrogen sulfide signaling, which has been shown to be modulated by pyridine derivatives.[12]

-

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are targeted by a significant portion of approved drugs. Pyridine-containing ligands for various GPCRs have been developed.

-

Potential Relevance: The overall structure and electronic properties of this compound may allow it to fit into the binding pockets of specific GPCRs, acting as either an agonist or antagonist.

Other Potential Targets

-

Tubulin: Inhibition of tubulin polymerization is a validated anticancer strategy, and some pyridine derivatives have been shown to possess this activity.[4][13][14]

-

Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition is another established approach in cancer therapy. Pyridine derivatives have been reported as topoisomerase inhibitors.[4][5]

-

Carbonic Anhydrases: These enzymes are involved in pH regulation and are targets for various classes of drugs. Some pyridine-containing compounds have shown inhibitory activity against carbonic anhydrases.[4][5]

Proposed Experimental Protocols for Target Identification and Validation

A multi-pronged approach is recommended to identify and validate the therapeutic targets of this compound.

Initial Phenotypic Screening

The first step is to assess the compound's biological activity in a panel of cell-based assays to identify a relevant disease area.

-

Cytotoxicity Assays:

-

Methodology: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) can be treated with a range of concentrations of this compound. Cell viability can be assessed using an MTT assay after a 72-hour incubation period.[14]

-

Data Presentation: The results should be presented as IC50 values (the concentration of compound that inhibits cell growth by 50%).

Cell Line Cancer Type IC50 (µM) of this compound MCF-7 Breast Hypothetical Value A549 Lung Hypothetical Value DU-145 Prostate Hypothetical Value Table 1: Hypothetical cytotoxicity data for this compound in various cancer cell lines. -

Target Identification

Once a biological effect is observed, the next step is to identify the molecular target(s).

-

Affinity-Based Methods:

-

Methodology: This involves immobilizing a derivative of this compound onto a solid support (e.g., beads) and using it to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

-

-

Computational Approaches:

-

Methodology: Molecular docking studies can be performed to predict the binding of this compound to the crystal structures of known drug targets, particularly those identified as potential targets from the literature on related compounds (e.g., various kinase domains).[8]

-

Target Validation

Once potential targets are identified, their interaction with the compound must be validated.

-

In Vitro Binding Assays:

-

Methodology: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) of the compound to the purified target protein.

-

-

Enzyme Inhibition Assays:

-

Methodology: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 value. For example, a kinase inhibition assay would measure the phosphorylation of a substrate peptide.[6]

-

Data Presentation:

Target Kinase IC50 (µM) of this compound BTK Hypothetical Value TRKA Hypothetical Value PIM-1 Hypothetical Value Table 2: Hypothetical kinase inhibition data for this compound. -

Signaling Pathways and Mechanistic Visualization

Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action.

Potential Signaling Pathways

Based on the potential target classes, the following signaling pathways may be affected by this compound:

-

MAPK/ERK Pathway: Often downstream of receptor tyrosine kinases, this pathway is critical for cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: Another key pathway regulating cell growth, proliferation, and survival.

-

Apoptosis Pathways: If the compound is cytotoxic, it may induce programmed cell death through intrinsic or extrinsic apoptotic pathways.

Visualizations

The following diagrams, generated using the DOT language, illustrate hypothetical workflows and signaling pathways relevant to the investigation of this compound.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journaljpri.com [journaljpri.com]

- 9. Overview to Pyridine Nucleotides Review Series - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 14. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-(Difluoromethyl)pyridin-3-ol Interactions: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Difluoromethyl)pyridin-3-ol is a small molecule with potential therapeutic relevance, yet its specific biological targets and interaction profiles are not extensively documented in public literature. Based on the activity of structurally analogous compounds, which have shown inhibitory effects on key cellular signaling proteins, this guide outlines a comprehensive in silico and experimental workflow to characterize the interactions of this compound. We hypothesize that this compound may target protein kinases, particularly within the PI3K/mTOR pathway, and/or zinc-dependent histone deacetylases (HDACs). This document provides a detailed framework for computational modeling, from target selection and molecular docking to predictive pharmacokinetics, and delineates the subsequent experimental protocols required for validation. The integration of these methodologies is designed to elucidate the compound's mechanism of action and to guide its potential development as a therapeutic agent.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and a difluoromethyl group. While direct biological data for this specific molecule is sparse, the chemical scaffold is of significant interest in medicinal chemistry. For instance, derivatives such as PQR309 and PQR530 have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1] Furthermore, molecules containing a difluoromethyl moiety have been successfully developed as selective inhibitors of histone deacetylase 6 (HDAC6).[2][3] Another related compound has been patented as an inhibitor of the Receptor-type tyrosine-protein kinase FLT3.[4]

Given this precedent, this guide proposes a systematic approach to investigate the potential interaction of this compound with these protein classes. The following sections will detail a robust workflow for in silico modeling and subsequent experimental validation.

In Silico Modeling Workflow

A structured computational approach is essential to predict the binding behavior and physicochemical properties of a small molecule before committing to extensive laboratory work. The proposed workflow integrates several computational techniques to build a comprehensive profile of this compound.

Target Selection and Preparation

Based on the analysis of similar compounds, the primary candidate target classes are protein kinases and histone deacetylases. Specific isoforms for initial screening should include:

-

Kinases: PI3Kα, PI3Kγ, mTOR, FLT3

-

HDACs: HDAC1, HDAC2, HDAC6

Three-dimensional crystal structures of these targets can be obtained from the Protein Data Bank (PDB). Standard preparation involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning correct protonation states to amino acid residues. The binding pocket is then defined based on the location of the original co-crystallized ligand or through pocket detection algorithms.

Ligand Preparation

A 3D structure of this compound must be generated. This is typically achieved using molecular builder software, followed by geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). Correct protonation states at physiological pH and partial charges must be assigned.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand within the protein's binding site and estimates the binding affinity. For kinases, docking focuses on interactions within the ATP-binding pocket. For HDACs, a key interaction is the coordination with the zinc ion in the catalytic site, which requires specialized docking protocols that can handle metalloprotein interactions. The docking results are scored to rank potential poses.

ADME/Tox Prediction

In parallel, the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADME/Tox) of the compound are predicted using web-based tools like SwissADME and ProTox-II.[5] This step is crucial for assessing the drug-likeness of the molecule early in the discovery process.

Data Presentation: Predicted In Silico Properties

The results from the computational analysis should be compiled into clear, comparative tables. The following tables present hypothetical data for this compound.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Kd, µM) | Key Interacting Residues |

| PI3Kα | -8.2 | 1.5 | Val851, Asp933 |

| mTOR | -7.9 | 2.8 | Met2345, Asp2357 |

| FLT3 | -7.5 | 5.1 | Cys694, Leu818 |

| HDAC1 | -6.8 | 12.5 | His142, Tyr306 (Zinc coordination) |

| HDAC6 | -8.5 | 0.9 | His610, Phe680 (Zinc coordination) |

Table 2: Hypothetical Predicted ADME/Tox Properties

| Property | Predicted Value | Assessment |

| Molecular Weight | 161.11 g/mol | Good |

| LogP | 1.35 | Good |

| H-Bond Donors | 1 | Good |

| H-Bond Acceptors | 3 | Good |

| GI Absorption | High | Favorable |

| BBB Permeant | Yes | Favorable |

| CYP2D6 Inhibitor | No | Favorable |

| Predicted Toxicity | Class IV (Low) | Favorable |

Visualization of a Potential Signaling Pathway

Assuming this compound inhibits the PI3K/mTOR pathway, its effect can be visualized. The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade and the point of inhibition.[6][7][8][9]

Experimental Validation Workflow and Protocols

The predictions from in silico models must be validated through rigorous experimental testing. The workflow below outlines a logical progression from initial binding assays to cellular activity confirmation.

Detailed Experimental Protocols

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the compound for a target kinase.

-

Immobilization: Covalently immobilize the purified target kinase onto a CM5 sensor chip surface via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

-

Analyte Preparation: Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a range from 0.1 to 100 times the expected KD.

-

Binding Measurement: Inject the compound solutions over the sensor surface at a constant flow rate. Monitor the change in response units (RU) in real-time to measure association.

-

Dissociation: After the association phase, flow running buffer over the surface to measure the dissociation of the compound.

-

Regeneration: Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate ka, kd, and KD.

Objective: To measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the compound binding to a target HDAC.

-

Sample Preparation: Dialyze the purified HDAC and dissolve the compound in the exact same buffer to minimize heats of dilution. Degas all solutions.

-

Loading: Load the HDAC solution (e.g., 10 µM) into the sample cell and the compound solution (e.g., 100 µM) into the titration syringe.

-

Titration: Perform a series of small, timed injections (e.g., 2 µL) of the compound into the protein solution while maintaining a constant temperature.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon binding after each injection.

-

Control Titration: Perform a control experiment by titrating the compound into the buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting integrated heat pulses to a suitable binding model to determine KD, n, and ΔH.

Objective: To determine the binding affinity of the compound by measuring its ability to displace a known fluorescent ligand.

-

Reagent Preparation: Prepare a solution containing the target protein at a concentration around its KD for the fluorescent probe, and the fluorescent probe at a low nanomolar concentration.

-

Compound Titration: In a microplate, add serial dilutions of this compound.

-

Incubation: Add the protein/probe mixture to the wells and incubate to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a plate reader. High polarization indicates the probe is bound to the protein, while low polarization indicates it has been displaced by the test compound.

-

Data Analysis: Plot the change in polarization against the concentration of the test compound and fit the data to a competitive binding equation to calculate the IC50, from which the Ki can be derived.

Data Presentation: Validated Experimental Data

Hypothetical results from the experimental validation are presented below.

Table 3: Hypothetical Binding Affinity (KD/Ki) Data

| Target Protein | SPR (KD, µM) | ITC (KD, µM) | FP (Ki, µM) |

| PI3Kα | 2.1 | 1.8 | 2.5 |

| mTOR | 4.5 | 3.9 | 5.1 |

| HDAC6 | Not Applicable | 1.2 | 1.5 |

Table 4: Hypothetical Enzyme Inhibition (IC50) Data

| Assay Type | Target Protein | IC50 (µM) |

| Kinase Activity Assay | PI3Kα | 3.2 |

| Kinase Activity Assay | mTOR | 6.8 |

| HDAC Activity Assay | HDAC6 | 1.9 |

Conclusion

This technical guide presents a comprehensive, integrated strategy for characterizing the molecular interactions of this compound. By combining predictive in silico modeling with rigorous biophysical and biochemical validation, this workflow enables a thorough investigation of its potential as a kinase or HDAC inhibitor. The initial computational analysis, focused on likely targets identified through chemical similarity, provides a strong foundation for targeted experimental work. The subsequent validation using techniques such as SPR, ITC, and enzymatic assays is critical for confirming direct binding, quantifying affinity and potency, and ultimately elucidating the compound's mechanism of action. This structured approach maximizes efficiency and provides the robust data package necessary for advancing a promising small molecule through the drug discovery pipeline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stability and Degradation Profile of 6-(Difluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative of increasing interest in medicinal and agricultural chemistry. The incorporation of a difluoromethyl (CF2H) group can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Understanding the stability and degradation profile of this compound is crucial for its development as a potential drug candidate or agrochemical, as it directly impacts its shelf-life, formulation, and safety profile. This technical guide outlines the predicted stability of this compound under various stress conditions and proposes experimental protocols for its comprehensive evaluation.

Predicted Stability and Degradation Profile

The stability of this compound is influenced by the interplay of the pyridine ring, the hydroxyl group, and the electron-withdrawing difluoromethyl group.

2.1. Theoretical Assessment of Stability

-

Hydrolytic Stability: The pyridine ring is generally stable to hydrolysis. The difluoromethyl group is also highly resistant to hydrolytic cleavage due to the strong carbon-fluorine bonds. However, studies on analogous pyridine derivatives have shown that they can be labile in acidic and extremely unstable in alkaline conditions.[3] Therefore, this compound is expected to be most stable in a neutral aqueous medium.

-

Oxidative Stability: The pyridine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The electron-withdrawing nature of the difluoromethyl group is expected to deactivate the pyridine ring, making it less susceptible to oxidative metabolism compared to non-fluorinated analogs.[1] However, the hydroxyl group can increase the electron density of the ring, potentially directing oxidation to specific positions.

-

Photostability: Pyridine-containing compounds are often photolabile.[3] The presence of a hydroxyl group may further enhance photosensitivity. It is plausible that this compound will exhibit some degree of degradation upon exposure to UV or visible light, potentially through photo-oxidation or rearrangement reactions.

2.2. Predicted Degradation Pathways

Based on the chemical structure and data from related compounds, several degradation pathways can be postulated:

-

Oxidation: The primary oxidative degradation is likely to involve the formation of an N-oxide at the pyridine nitrogen. Further oxidation could lead to hydroxylation of the pyridine ring, followed by ring cleavage.

-

Photodegradation: Exposure to light could induce the formation of reactive oxygen species, leading to photo-oxidative degradation similar to the oxidative pathway. Photorearrangement or dimerization products may also be possible.

-

Biodegradation: Microbial degradation of pyridine and hydroxypyridines often proceeds through hydroxylation and subsequent ring cleavage.[4][5] A similar pathway could be anticipated for the biodegradation of this compound in environmental or biological systems.

Data from Analogous Compounds

While no quantitative data exists for this compound, the stability of related compounds provides valuable insights.

| Compound/Class | Stress Condition | Observed Stability/Degradation | Reference |

| Pyrrolo[3,4-c]pyridine-1,3-dione derivatives | Acidic, Basic, Photolytic | Labile in acidic, extremely unstable in alkaline, and photolabile. | [3] |

| Trifluoromethyl Pyridine Analogs | Metabolic (Oxidative) | Generally enhanced metabolic stability due to the deactivation of the aromatic ring. | [1] |

| Pyridin-3-ol | Thermal | Detected as a thermal degradation product from the smoke of burning Salvia divinorum leaves. | [6] |

| 3,5,6-trichloro-2-pyridinol | Microbial | Biodegradation through hydrolytic-oxidative dechlorination and denitrification pathways. | [7][8] |

Proposed Experimental Protocols

To experimentally determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted according to ICH guidelines (e.g., Q1A, Q1B).[9][10]

4.1. Forced Degradation Studies

-

Hydrolysis:

-

Prepare solutions of this compound in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days), neutralize if necessary, and analyze by a stability-indicating analytical method.

-

-

Oxidation:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol/water).

-

Add a solution of hydrogen peroxide (e.g., 3% H2O2).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Withdraw aliquots at specified time points and analyze.

-

-

Photostability:

-

Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10]

-

Maintain a control sample in the dark at the same temperature.

-

Analyze the exposed and control samples at the end of the exposure period.

-

4.2. Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection would be suitable for separating the parent compound from its degradation products.

-

Column: C18, e.g., 4.6 mm x 150 mm, 5 µm.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan) and MS for identification of degradation products.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound and its degradation products.

Visualizations

Diagram 1: Predicted Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Diagram 2: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Conclusion

While experimental data is currently lacking, a theoretical assessment suggests that this compound is likely to be most stable under neutral pH conditions and may be susceptible to degradation under oxidative, photolytic, and extreme pH conditions. The provided experimental protocols offer a robust framework for systematically evaluating its stability and identifying potential degradation products. Such studies are indispensable for the successful development of this compound in pharmaceutical or agrochemical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Solubility of 6-(Difluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of the heterocyclic organic compound 6-(Difluoromethyl)pyridin-3-ol. Due to the limited availability of specific quantitative solubility data in public-domain literature, this document provides a comprehensive framework for determining its solubility through established experimental protocols. It further outlines a qualitative solubility testing workflow and discusses the general principles of solubility based on the compound's structure. This guide is intended to be a foundational resource for researchers initiating studies on this compound, particularly in the fields of medicinal chemistry and drug development.

Introduction

This compound is a fluorinated pyridine derivative. The introduction of fluorine-containing functional groups, such as the difluoromethyl group, can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and pharmacokinetic profiles. Understanding the solubility of this compound in various solvents is a critical first step in its development as a potential therapeutic agent or as a building block in chemical synthesis.

Predicted Physicochemical Properties

Based on its chemical structure, several key properties that influence solubility can be predicted. Publicly available chemical databases provide some of this information.

| Property | Value | Source |

| Molecular Formula | C6H5F2NO | PubChem[1] |

| Molecular Weight | 145.11 g/mol | Moldb[2] |

| Predicted XlogP | 1.2 | PubChem[1] |

| Monoisotopic Mass | 145.03392 Da | PubChem[1] |

The predicted XlogP value of 1.2 suggests that this compound has a moderate lipophilicity. The pyridin-3-ol moiety provides both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the nitrogen atom in the pyridine ring), which would suggest some degree of solubility in polar solvents. The difluoromethyl group, while increasing lipophilicity compared to a methyl group, can also participate in hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an organic compound, adapted from standard laboratory procedures.[3][4][5][6] This protocol can be used to qualitatively and quantitatively assess the solubility of this compound.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound (solid)

-

Small test tubes

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

-

A selection of solvents, including:

-

Water (deionized)

-

5% w/v Sodium Hydroxide (NaOH) solution

-

5% w/v Sodium Bicarbonate (NaHCO3) solution

-

5% v/v Hydrochloric Acid (HCl) solution

-

Diethyl ether

-

Ethanol

-

Acetone

-

Hexane

-

Concentrated Sulfuric Acid (H2SO4)

-

Procedure:

-

Initial Qualitative Assessment in Water:

-

Qualitative Assessment in Organic Solvents:

-

If the compound is water-soluble, proceed to test its solubility in a non-polar organic solvent like diethyl ether using the same procedure as in step 1.[4]

-

If the compound is insoluble in water, proceed to test its solubility in other organic solvents such as ethanol, acetone, and hexane.

-

-

Aqueous Acid/Base Solubility:

-

For water-insoluble compounds, test their solubility in 5% NaOH, 5% NaHCO3, and 5% HCl.[3][6]

-

Use approximately 25 mg of the compound and 0.75 mL of the respective aqueous solution.[4][6]

-

Vigorous mixing is essential. The formation of a clear solution indicates solubility. Solubility in aqueous base (NaOH or NaHCO3) suggests the presence of an acidic functional group, while solubility in aqueous acid (HCl) indicates a basic functional group.[6]

-

-

Solubility in Concentrated Acid:

Quantitative Determination (Shake-Flask Method):

-

Prepare a saturated solution of this compound in the desired solvent by adding an excess amount of the solid to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Expected Solubility Profile and Interpretation

The following table summarizes the expected solubility classifications based on the general protocol.

| Solvent | Expected Solubility | Interpretation |

| Water | Potentially low to moderate | The presence of polar functional groups (-OH, pyridine nitrogen) should confer some water solubility. |

| 5% NaOH | Soluble | The pyridin-3-ol moiety is phenolic and therefore acidic, expected to deprotonate and form a more soluble phenoxide salt.[7] |

| 5% NaHCO3 | Likely insoluble | Phenols are generally not acidic enough to react with sodium bicarbonate.[6] |

| 5% HCl | Soluble | The basic nitrogen atom in the pyridine ring can be protonated to form a more soluble pyridinium salt. |

| Diethyl Ether | Likely soluble | The compound's moderate predicted lipophilicity suggests solubility in less polar organic solvents. |

| Ethanol | Likely soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the solute. |

| Hexane | Likely insoluble | The polarity of the molecule is likely too high for significant solubility in a non-polar alkane. |

Logical Workflow for Solubility Classification

The following diagram illustrates the decision-making process for classifying the solubility of an unknown organic compound like this compound based on the experimental protocol.

Caption: Workflow for the systematic classification of organic compound solubility.

Conclusion

While specific, quantitative solubility data for this compound are not publicly documented, this guide provides the necessary framework for its determination. The provided experimental protocol and logical workflow offer a systematic approach to characterizing the solubility of this compound. Based on its chemical structure, this compound is predicted to be an amphoteric compound with solubility in both acidic and basic aqueous solutions, as well as in polar organic solvents. Empirical validation through the described protocols is essential for any research and development activities involving this compound.

References

- 1. PubChemLite - this compound (C6H5F2NO) [pubchemlite.lcsb.uni.lu]

- 2. 1803997-29-6 | 4-(Difluoromethyl)pyridin-3-ol - Moldb [moldb.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Phenol - Wikipedia [en.wikipedia.org]

The Advent and Evolution of Difluoromethylated Pyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethyl (CF2H) group into pyridine scaffolds has emerged as a powerful tool in modern medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, and current state-of-the-art synthetic methodologies for accessing these valuable compounds.

Discovery and Historical Perspective

The journey of difluoromethylated pyridines is a story of evolving synthetic capabilities, driven by the increasing recognition of the unique physicochemical properties imparted by the CF2H group. While the introduction of the related trifluoromethyl group to pyridine rings was reported as early as 1947, the synthesis of their difluoromethyl counterparts appeared later in the chemical literature.[1]

One of the earliest documented syntheses of a C-difluoromethylated pyridine dates back to 1990, when Sosnovskikh and colleagues reported the formation of 2-(difluoromethyl)-3,5-pyridinedicarboxylates through a novel dehydrofluorination reaction of 2-(trifluoromethyl)dihydropyridinedicarboxylates.[2] This work laid an early foundation for the synthesis of pyridines bearing a carbon-linked difluoromethyl group.

The exploration of N-difluoromethylated pyridines gained momentum with the work of Röschenthaler and co-workers in 1996. They described a two-step N-difluoromethylation of 4-(dimethylamino)pyridine (DMAP) utilizing dibromodifluoromethane and activated copper, followed by hydrogenation.[3] This seminal work opened the door for direct modification of the pyridine nitrogen, a common feature in many biologically active molecules.

These early methods, while groundbreaking, often required harsh conditions or specialized reagents. The subsequent decades have witnessed a rapid expansion of the synthetic chemist's toolbox, with the development of milder, more efficient, and highly regioselective methods for the synthesis of a diverse array of difluoromethylated pyridines.

Historical Progression of Difluoromethylation Methods

Caption: A simplified timeline illustrating the key milestones in the development of synthetic methods for fluoromethylated pyridines.

Modern Synthetic Methodologies

Current approaches to the synthesis of difluoromethylated pyridines can be broadly categorized into N-difluoromethylation and C-H difluoromethylation, with the latter seeing remarkable progress in regioselectivity.

N-Difluoromethylation

The direct attachment of a difluoromethyl group to the pyridine nitrogen has been a significant area of research. Modern methods have moved away from ozone-depleting reagents towards safer and more efficient alternatives. A notable example is the use of ethyl bromodifluoroacetate as a readily available and inexpensive difluoromethylating agent.[3]

Classification of Difluoromethylation Reagents

Caption: A logical diagram categorizing difluoromethylation reagents based on their reactive nature.

C-H Difluoromethylation

Direct functionalization of pyridine C-H bonds represents a highly atom-economical approach. Significant advancements have been made in achieving regioselectivity, a long-standing challenge in pyridine chemistry. Recent breakthroughs have enabled the selective difluoromethylation at the meta and para positions of the pyridine ring through strategies involving temporary dearomatization.[4]

Experimental Protocols

N-Difluoromethylation of Pyridine using Ethyl Bromodifluoroacetate

This protocol is adapted from the work of Gandioso et al.[3]

Materials:

-

Pyridine (1.0 mmol)

-

Ethyl bromodifluoroacetate (3.0 mmol)

-

Acetonitrile (ACN), anhydrous (5 mL)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

To a solution of pyridine in anhydrous acetonitrile, add ethyl bromodifluoroacetate.

-

Heat the reaction mixture at 80 °C for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate and stir for 2 hours at room temperature.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Difluoromethylation

Caption: A flowchart outlining the key steps in a typical N-difluoromethylation experiment.

Regioselective meta-C-H Difluoromethylation of a Pyridine Derivative

This protocol is a conceptual representation based on recent advances in the field.[4]

Materials:

-

Substituted Pyridine (1.0 mmol)

-

Difluoromethyl radical precursor (e.g., a suitable peroxide)

-

Photocatalyst (if required)

-

Solvent (e.g., acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel equipped with a stir bar, dissolve the substituted pyridine and photocatalyst (if applicable) in the chosen solvent under an inert atmosphere.

-

Add the difluoromethyl radical precursor.

-

Irradiate the reaction mixture with a suitable light source (e.g., blue LED) at room temperature for the specified time.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction.

-

Perform an aqueous workup and extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify by chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various difluoromethylated pyridines.

Table 1: N-Difluoromethylation of Pyridines with Ethyl Bromodifluoroacetate

| Entry | Pyridine Substrate | Product | Yield (%) | Reference |

| 1 | Pyridine | N-Difluoromethylpyridinium | 65 | [3] |

| 2 | 4-Methylpyridine | 4-Methyl-N-difluoromethylpyridinium | 72 | [3] |

| 3 | 4-Methoxypyridine | 4-Methoxy-N-difluoromethylpyridinium | 58 | [3] |

| 4 | 4-(Dimethylamino)pyridine | 4-(Dimethylamino)-N-difluoromethylpyridinium | 85 | [3] |

Table 2: Regioselective C-H Difluoromethylation of Substituted Pyridines

| Entry | Pyridine Substrate | Position of Difluoromethylation | Yield (%) | Reference |

| 1 | 2-Phenylpyridine | para | 78 | [4] |

| 2 | 2-Chloropyridine | meta | 65 | [4] |

| 3 | 3-Bromopyridine | para | 71 | [4] |

| 4 | 3-Cyanopyridine | meta | 55 | [4] |

Conclusion

The field of difluoromethylated pyridines has evolved significantly from its early beginnings. The development of novel reagents and methodologies has enabled chemists to access a wide range of these valuable compounds with high efficiency and selectivity. For researchers in drug discovery and agrochemical development, the ability to strategically introduce a difluoromethyl group onto a pyridine core offers a powerful approach to modulate molecular properties and enhance biological activity. The continued innovation in synthetic methods promises to further expand the accessibility and application of difluoromethylated pyridines in the years to come.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

Methodological & Application

Synthesis of 6-(Difluoromethyl)pyridin-3-ol: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of novel fluorinated compounds is a critical aspect of discovering new therapeutic agents. The introduction of a difluoromethyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and other pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of 6-(difluoromethyl)pyridin-3-ol, a valuable building block in medicinal chemistry.

Introduction

This compound is a fluorinated pyridine derivative with potential applications in the development of new pharmaceuticals. Its structure combines the bioisosteric properties of the difluoromethyl group with the versatile chemical handle of a hydroxyl group on the pyridine ring. This guide outlines a feasible synthetic pathway starting from a commercially available precursor, 5-hydroxy-2-pyridinecarboxaldehyde. The key transformation involves the conversion of the aldehyde functionality into a difluoromethyl group using a suitable fluorinating agent.

Synthetic Pathway Overview

The proposed and most direct synthetic route to this compound involves a single key step: the deoxofluorination of 5-hydroxy-2-pyridinecarboxaldehyde. This precursor is also known as 6-formylpyridin-3-ol. The aldehyde group at the 6-position is converted to a difluoromethyl group using a nucleophilic fluorinating agent.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of this compound from 5-Hydroxy-2-pyridinecarboxaldehyde

This protocol details the conversion of the aldehyde precursor to the final difluoromethylated product. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this type of transformation.

Reaction Scheme:

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-hydroxy-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per mmol of aldehyde).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Caution: DAST is toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

The following table summarizes the expected materials and potential outcomes for the synthesis.

| Parameter | Value |

| Precursor | 5-Hydroxy-2-pyridinecarboxaldehyde |

| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Yield | Moderate to Good (typically 40-70%) |

| Purification Method | Column Chromatography |

| Final Product | This compound |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Figure 2. Workflow for the synthesis of this compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

DAST is a hazardous reagent and should be handled with extreme caution. Refer to the Safety Data Sheet (SDS) before use.

-

Quenching of the reaction should be performed slowly and at a low temperature to control any exothermic processes.

Conclusion

This document provides a detailed protocol for the synthesis of this compound from the commercially available precursor 5-hydroxy-2-pyridinecarboxaldehyde. The key transformation is a deoxofluorination reaction using DAST. By following these guidelines, researchers can efficiently synthesize this valuable fluorinated building block for use in drug discovery and development programs. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

Application Notes and Protocols for the Difluoromethylation of 3-Hydroxypyridine

Introduction

The introduction of a difluoromethyl (-CF2H) group into bioactive molecules is a widely adopted strategy in medicinal chemistry and drug development. This small structural modification can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] Direct C-H difluoromethylation of heteroaromatic compounds, such as pyridines, offers an efficient route to novel analogues, bypassing the need for multi-step syntheses involving pre-functionalized substrates.[2] This document provides a detailed protocol for the C-H difluoromethylation of 3-hydroxypyridine, a common scaffold in pharmaceuticals, using a robust radical-based method.

Rationale for the Selected Protocol

The protocol described herein is based on the radical difluoromethylation method developed by Baran and co-workers, which employs zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS or the Baran reagent).[3][4] This method is distinguished by its operational simplicity, scalability, and broad functional group tolerance, making it particularly suitable for substrates with sensitive groups like the hydroxyl moiety on 3-hydroxypyridine.[1][3] The reaction proceeds via a radical mechanism initiated by an oxidizing agent, typically tert-butyl hydroperoxide (TBHP), under mild conditions.[1]

Regioselectivity Considerations

The difluoromethyl radical (•CF₂H) generated from DFMS is considered to have nucleophilic character.[1][4] Therefore, in Minisci-type reactions with protonated (electron-deficient) heteroaromatics, it preferentially attacks the most electron-deficient positions, typically C2 and C4 of a pyridine ring. For 3-hydroxypyridine, the electron-donating nature of the hydroxyl group influences the electron density of the ring. Under the acidic conditions often employed (or in the presence of the Lewis acidic zinc salts), the pyridine nitrogen is protonated, rendering the ring electron-deficient. The addition of the •CF₂H radical is expected to occur at the positions ortho and para to the nitrogen atom (C2, C4, C6). The directing effect of the C3-hydroxyl group will further modulate this selectivity, and a mixture of isomers is possible. The primary products are anticipated to be 2-(difluoromethyl)-3-hydroxypyridine and 4-(difluoromethyl)-3-hydroxypyridine.

Experimental Protocols

Protocol 1: Radical C-H Difluoromethylation of 3-Hydroxypyridine using Zinc Difluoromethanesulfinate (DFMS)

This protocol describes a general procedure for the difluoromethylation of 3-hydroxypyridine on a laboratory scale.

Materials:

-

3-Hydroxypyridine

-

Zinc difluoromethanesulfinate (DFMS)

-

tert-Butyl hydroperoxide (TBHP), 70% solution in water

-

Trifluoroacetic acid (TFA) (optional, can improve rate for some substrates)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine (1.0 equiv).

-

Addition of Reagents: Add dichloromethane (DCM) and water to form a biphasic mixture (e.g., a 10:1 ratio of DCM:water, to achieve a substrate concentration of ~0.1-0.5 M in DCM).

-

Begin vigorous stirring. Add zinc difluoromethanesulfinate (DFMS) (2.0-3.0 equiv).

-

If desired, add trifluoroacetic acid (TFA) (1.0 equiv) to improve reaction rate and conversion.[1]

-

Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in water) (3.0-4.0 equiv) dropwise to the stirring mixture at room temperature. The reaction is typically exothermic, and a cooling bath may be used to maintain room temperature if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. If the reaction is sluggish, a second portion of DFMS (1.0-2.0 equiv) and TBHP (2.0-3.0 equiv) can be added and stirred for an additional 12 hours.[1]

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

-

Dilute the mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the difluoromethylated product isomers.

-

Characterization: Characterize the purified product(s) using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isomeric ratio.

Data Presentation

Table 1: Representative Yields for Radical Difluoromethylation of Heterocycles using DFMS. (Note: Data is for analogous substrates from the literature to provide expected performance).

| Substrate | Product(s) | Yield (%) | Reference |

| Caffeine | 8-(difluoromethyl)caffeine | 75 | [1] |

| Quinoxaline | 2-(difluoromethyl)quinoxaline | 80 | [1] |

| 4-Methylpyridine | 2-(difluoromethyl)-4-methylpyridine | 41 (as a mixture of isomers) | [1] |

| Pyridin-2(1H)-one | 5-(difluoromethyl)pyridin-2(1H)-one | 51 | [1] |

Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts for Difluoromethylated 3-Hydroxypyridine Isomers. (Note: Predicted values based on general principles and data for similar compounds. Actual values may vary.)

| Isomer | Predicted ¹H NMR δ (ppm) for -CHF₂ | Predicted ¹⁹F NMR δ (ppm) vs. CFCl₃ | Predicted ¹H-¹⁹F Coupling (JHF, Hz) |

| 2 -(difluoromethyl)-3-hydroxypyridine | 6.6 - 7.0 (triplet) | -110 to -120 (doublet) | 55 - 60 |

| 4 -(difluoromethyl)-3-hydroxypyridine | 6.7 - 7.1 (triplet) | -110 to -120 (doublet) | 55 - 60 |

| 6 -(difluoromethyl)-3-hydroxypyridine | 6.6 - 7.0 (triplet) | -110 to -120 (doublet) | 55 - 60 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the difluoromethylation of 3-hydroxypyridine.

Proposed Reaction Mechanism

Caption: Proposed mechanism for radical C-H difluoromethylation.

References